molecular formula C9H11N3 B1416214 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 933707-48-3

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B1416214
CAS No.: 933707-48-3
M. Wt: 161.2 g/mol
InChI Key: PSDUDKHRMOLAJK-UHFFFAOYSA-N
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Description

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound with the molecular formula C9H11N3. It is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a methyl group at the 8th position and a methanamine group at the 3rd position.

Preparation Methods

The synthesis of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine and an aldehyde, the imidazo[1,2-a]pyridine core can be constructed through a cyclization reaction. The methyl group can be introduced via alkylation, and the methanamine group can be added through reductive amination .

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the amine hydrogen atoms. Common reagents include alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with carbonyl compounds, forming imines or Schiff bases.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or interact with specific residues, modulating the activity of the target. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

Comparison with Similar Compounds

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural characteristics of these compounds allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Cell Line Studies : The compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines (e.g., HeLa and MCF-7) .
  • Mechanism of Action : It is believed to induce apoptosis via the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : In vitro assays revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL against Staphylococcus aureus .
  • Fungal Activity : Preliminary studies suggest antifungal activity against Candida species with MIC values around 10 µg/mL .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that may be beneficial in treating inflammatory diseases:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • In Vivo Models : Animal studies demonstrated a significant reduction in edema in models of paw inflammation when treated with this compound .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Receptor Interactions : The compound may interact with specific receptors involved in apoptosis and inflammation.
  • Enzyme Inhibition : It is suggested that it inhibits enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Miyajima et al. (2016)Demonstrated cytotoxic effects on cancer cell lines with IC50 values between 10–30 µM.
Moraski et al. (2023)Reported significant antibacterial activity against multidrug-resistant strains with MIC values ≤0.006 µM.
Abrahams et al. (2020)Identified anti-inflammatory effects in vivo with reduced paw edema by up to 70% in treated animals.

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDUDKHRMOLAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650941
Record name 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933707-48-3
Record name 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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